molecular formula C10H11FO2S B14391621 1-(But-3-ene-2-sulfonyl)-4-fluorobenzene CAS No. 88576-31-2

1-(But-3-ene-2-sulfonyl)-4-fluorobenzene

Cat. No.: B14391621
CAS No.: 88576-31-2
M. Wt: 214.26 g/mol
InChI Key: CAFYFCJSZCBATI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-ene-2-sulfonyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzenesulfonyl chloride with but-3-ene-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-ene-2-sulfonyl)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-3-ene-2-sulfonyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(But-3-ene-2-sulfonyl)-4-fluorobenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activities or the modification of protein functions. The fluorine atom on the benzene ring can also influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(But-3-ene-2-sulfonyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

    2-(But-3-ene-2-sulfonyl)naphthalene: Contains a naphthalene ring instead of a benzene ring.

Uniqueness

1-(But-3-ene-2-sulfonyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(But-3-ene-2-sulfonyl)-4-fluorobenzene, and what analytical techniques are critical for confirming its structure?

Methodological Answer: A practical approach involves sulfonylation of 4-fluorobenzene derivatives using sulfonyl chlorides or sulfonic acid derivatives. For example, analogous methods to the synthesis of 3-chloro-4-fluorobenzenesulfonyl chloride (via 1,3-dipolar cycloaddition or condensation reactions) can be adapted . Critical analytical techniques include:

  • 1H and 13C NMR spectroscopy to confirm regiochemistry and purity, as demonstrated for structurally similar haloalkene-fluorobenzene compounds .
  • High-Performance Liquid Chromatography (HPLC) for impurity profiling, following pharmacopeial protocols for sulfonamide derivatives .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and oxidizing agents, as recommended for sulfonyl-containing compounds .
  • Decomposition Risks: Monitor for exothermic decomposition during prolonged storage; validate stability via thermal analysis (e.g., DSC) .

Q. Which spectroscopic methods are most effective for detecting impurities in synthesized this compound?

Methodological Answer:

  • 1H NMR and 13C NMR: Compare chemical shifts with literature data for sulfonyl-fluorobenzene analogs to identify unreacted intermediates or regioisomers .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can detect trace impurities (<0.1%) by matching exact masses to expected fragments .
  • Infrared (IR) Spectroscopy: Confirm the presence of sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and fluoroaromatic C-F bonds (~1250 cm⁻¹) .

Q. What are the key solubility and stability considerations for storing this compound?

Methodological Answer:

  • Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water, based on analogs like 1-chloro-4-fluorobenzene .
  • Stability: Avoid prolonged exposure to light and humidity, which may hydrolyze the sulfonyl group. Use inert atmospheres (N2/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the but-3-ene-2-sulfonyl group in electrophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites on the sulfonyl-fluorobenzene system .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways, as applied to similar sulfonamide derivatives in drug design .
  • Transition State Modeling: Predict regioselectivity in reactions (e.g., Diels-Alder) involving the but-3-ene moiety .

Q. What strategies can resolve contradictory spectral data (e.g., NMR shifts) observed during the characterization of sulfonyl-substituted fluorobenzenes?

Methodological Answer:

  • Variable Solvent NMR: Test in deuterated DMSO vs. CDCl3 to assess solvent-induced shift discrepancies .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals in complex spectra .
  • Cross-Validation with XRD: Compare experimental NMR data with crystal structures of analogous compounds .

Q. How does the electronic effect of the 4-fluoro substituent influence the sulfonyl group's reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Electron-Withdrawing Effects: The 4-fluoro group deactivates the benzene ring, directing nucleophilic attack to the meta position relative to the sulfonyl group. This can be quantified via Hammett σ constants .
  • Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzenesulfonyl derivatives) to isolate electronic contributions .

Q. What are the challenges in achieving regioselective functionalization of the but-3-ene moiety in the presence of a sulfonyl group, and how can they be mitigated?

Methodological Answer:

  • Competing Reactivity: The sulfonyl group may stabilize radical intermediates, complicating alkene functionalization. Use radical inhibitors (e.g., TEMPO) during reactions .
  • Catalyst Design: Employ Pd-catalyzed cross-coupling to selectively modify the alkene without affecting the sulfonyl group, as seen in click chemistry protocols .

Q. What in silico methods are recommended for predicting the environmental impact and degradation pathways of sulfonyl-containing aromatic compounds?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Model biodegradation rates using descriptors like logP and topological polar surface area .
  • Molecular Docking: Predict enzyme interactions (e.g., cytochrome P450) to identify potential metabolic pathways .

Q. How should researchers approach the scale-up synthesis of this compound while maintaining reaction efficiency and purity?

Methodological Answer:

  • Process Optimization: Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
  • Continuous Flow Chemistry: Minimize decomposition risks by reducing reaction time, as demonstrated for thermally sensitive sulfonamides .

Properties

CAS No.

88576-31-2

Molecular Formula

C10H11FO2S

Molecular Weight

214.26 g/mol

IUPAC Name

1-but-3-en-2-ylsulfonyl-4-fluorobenzene

InChI

InChI=1S/C10H11FO2S/c1-3-8(2)14(12,13)10-6-4-9(11)5-7-10/h3-8H,1H2,2H3

InChI Key

CAFYFCJSZCBATI-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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